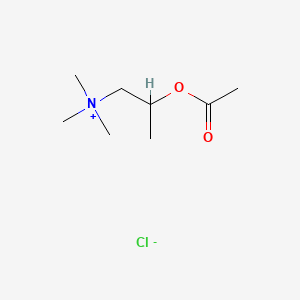
Chlorure de méthacholine
Vue d'ensemble
Description
Methacholine chloride is a synthetic choline ester that acts as a non-selective muscarinic receptor agonist in the parasympathetic nervous system . It is used to diagnose bronchial airway hyperreactivity or asthma .
Molecular Structure Analysis
The chemical structure of methacholine is identical to acetylcholine but with a methyl group on the beta carbon . This β-methyl group provides selectivity toward muscarinic receptors as compared to nicotinic receptors . The molecular formula of Methacholine chloride is C8H18ClNO2 and its molecular weight is 195.69 .Physical And Chemical Properties Analysis
Methacholine chloride occurs as colorless or white crystals or as a white crystalline powder . It is odorless or has a slight odor and is very deliquescent . It is freely soluble in water, alcohol, or chloroform, and its aqueous solution is neutral to litmus and bitter . It is hydrolyzed rapidly in alkaline solutions .Applications De Recherche Scientifique
Évaluation de l'asthme bronchique
Le chlorure de méthacholine est principalement utilisé comme agent bronchoconstricteur parasympathomimétique pour évaluer l'asthme bronchique chez les sujets dans les laboratoires de fonction respiratoire et les études épidémiologiques de terrain . La poudre est dissoute dans une solution de chlorure de sodium à 0,9 % (avec ou sans la présence de phénol à 0,4 % utilisé pour prévenir la croissance biologique) à 16 ou 25 g/L . Après des dilutions en série de cette solution initiale, chaque solution de this compound est nébulisée et inhalée par les sujets, suivie d'une évaluation de la fonction pulmonaire .
Test de provocation par inhalation
La précision du test de provocation par inhalation, qui est utilisé pour déterminer la réactivité non spécifique des voies respiratoires et aider à diagnostiquer l'asthme, dépend de la concentration de méthacholine . Cependant, il a été démontré que la méthacholine se décomposait au fil du temps . L'hydrolyse de la méthacholine produira de la β-méthylcholine et de l'acide acétique .
Détection des impuretés
Aucune de ces méthodes n'a été utilisée pour déterminer les impuretés potentielles dans les solutions de this compound . La choline et ses analogues ont été déterminés dans diverses matrices à l'aide de la chromatographie ionique (CI) .
Analyse de la structure cristalline
La structure cristalline du this compound a été étudiée et documentée . Ces informations sont cruciales pour comprendre les propriétés physiques et chimiques du composé, qui peuvent influencer son comportement dans diverses applications .
Tests de qualité et essais
Le this compound est utilisé comme étalon de référence USP, destiné à être utilisé dans des tests de qualité et des essais spécifiés tels que spécifiés dans les compendia USP . Ces produits sont destinés à des fins de test et d'essai uniquement .
Application du système de chromatographie ionique
Le this compound et les impuretés potentielles peuvent être déterminés à l'aide d'un système de chromatographie ionique sans réactif . Ce travail présente des méthodes basées sur la CI pour la détection et la quantification de la méthacholine et des impuretés possibles dans les solutions utilisées pour évaluer l'asthme bronchique des sujets évalués dans les laboratoires de fonction respiratoire et les études épidémiologiques de terrain .
Mécanisme D'action
Target of Action
Methacholine chloride, also known as acetyl-β-methylcholine, is a synthetic choline ester that acts as a non-selective muscarinic receptor agonist . The primary targets of methacholine chloride are the M3 muscarinic receptors located in the smooth muscle of the airways (ASM). These receptors play a crucial role in the contraction of the ASM, which is a key factor in conditions such as asthma .
Mode of Action
Methacholine chloride interacts with its targets by acting as a non-specific cholinergic agonist . This means it mimics the action of acetylcholine, a neurotransmitter in the body, by binding to muscarinic receptors in the lungs. This binding induces bronchoconstriction, or the narrowing of the airways . In patients with airway hyperresponsiveness (AHR), a lower dose of methacholine is required to induce this bronchoconstriction .
Biochemical Pathways
The biochemical pathway affected by methacholine chloride involves the stimulation of M3 muscarinic receptors, which leads to the contraction of the ASM . This excessive contraction in response to stimuli reduces pulmonary function and can cause symptoms such as difficulty breathing .
Pharmacokinetics
It is known that methacholine has a charged quaternary amine structure, rendering it insoluble in lipid cell membranes .
Result of Action
The primary result of methacholine chloride’s action is bronchoconstriction, which is more significant in patients with asthma than those without . This bronchoconstriction forms the basis for the methacholine challenge test, which is used to diagnose AHR .
Action Environment
The action of methacholine chloride can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . Additionally, the compound’s action can be affected by the patient’s baseline FEV1 values, which assess whether a patient is able to undergo the methacholine challenge test .
Safety and Hazards
Methacholine chloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/eye protection/face protection when handling Methacholine chloride .
Propriétés
IUPAC Name |
2-acetyloxypropyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO2.ClH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHVAVFUYTVCL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](C)(C)C)OC(=O)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55-92-5 (parent) | |
| Record name | Methacholine chloride [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7023271 | |
| Record name | Methacholine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855729 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
62-51-1 | |
| Record name | Methacholine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacholine chloride [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methacholine chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methacholine chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methacholine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHACHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W5ETF9M2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine](/img/structure/B1676271.png)










